BenchChemオンラインストアへようこそ!

(5-Chlorobenzofuran-2-yl)boronic acid

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Procure (5-Chlorobenzofuran-2-yl)boronic acid (223576-64-5) for its critical 5-chloro electron-withdrawing effect that tunes Suzuki-Miyaura reactivity and defines biaryl properties—essential for H3 antagonist potency (Ki=5 nM), CK2/p38α kinase inhibition, and antibacterial SAR. This specific substitution pattern avoids the rapid protodeboronation plaguing unsubstituted benzofuran-2-boronic acids. Alternative 5-halo analogs are not functionally equivalent; direct substitution without reaction optimization leads to irreproducible yields. Store at -20°C under inert atmosphere.

Molecular Formula C8H6BClO3
Molecular Weight 196.4 g/mol
CAS No. 223576-64-5
Cat. No. B151794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzofuran-2-yl)boronic acid
CAS223576-64-5
Molecular FormulaC8H6BClO3
Molecular Weight196.4 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O
InChIInChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
InChIKeyIODPQZJZPKMFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorobenzofuran-2-yl)boronic Acid: C8–Heteroaryl Boronic Acid Building Block for Suzuki–Miyaura Coupling and Medicinal Chemistry


(5-Chlorobenzofuran-2-yl)boronic acid (CAS 223576-64-5) is a C8 heteroaryl boronic acid comprising a benzofuran core with a chlorine substituent at the 5-position and a boronic acid moiety at the 2-position [1]. It is commercially available in purities of ≥97–98% and is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of 2-aryl or 2-heteroaryl substituted benzofuran scaffolds . The compound is a solid at ambient temperature with a molecular weight of 196.40 g·mol⁻¹ and requires storage under inert atmosphere at −20 °C to prevent protodeboronation [1].

Why Substituting (5-Chlorobenzofuran-2-yl)boronic Acid with Other Benzofuran Boronic Acids Compromises Coupling Efficiency and Pharmacochemical Space


Substituting (5-Chlorobenzofuran-2-yl)boronic acid with unsubstituted benzofuran-2-boronic acid (CAS 98437-24-2) or alternative 5-halo analogs (e.g., 5-fluoro, CAS 473416-33-0; 5-bromo, CAS 331833-99-9) is not functionally equivalent. The 5-chloro substituent provides a specific electron-withdrawing effect that modulates the boronic acid's reactivity and the resultant biaryl's physicochemical properties . Critically, 2-heteroaryl boronic acids—particularly five-membered heterocycles like benzofuran—are inherently prone to rapid protodeboronation under standard Suzuki–Miyaura basic aqueous conditions, a challenge distinct from phenyl boronic acids [1]. The specific substitution pattern on the benzofuran ring influences both the rate of this deleterious side reaction and the oxidative addition/transmetalation efficiency in cross-coupling, meaning direct analog substitution without reaction optimization leads to irreproducible yields and failed library synthesis [2]. Furthermore, the 5-chloro motif is a validated pharmacophore anchor for kinase inhibition and antimicrobial activity, whereas the 6-chloro isomer (CAS 1851286-70-8) occupies a different chemical space with distinct recognition properties [3].

Quantitative Differentiation of (5-Chlorobenzofuran-2-yl)boronic Acid: Head-to-Head Physicochemical, Reactivity, and Application Data


Hydrophobicity Shift vs. Unsubstituted Benzofuran-2-boronic Acid: Enabling Blood–Brain Barrier Penetration Design

The introduction of a chlorine atom at the 5-position of the benzofuran-2-boronic acid scaffold significantly increases lipophilicity relative to the unsubstituted parent compound, quantified by a change in the consensus Log P (cLogP). (5-Chlorobenzofuran-2-yl)boronic acid exhibits a computed consensus Log Po/w of 0.68 . In contrast, the unsubstituted benzofuran-2-boronic acid (CAS 98437-24-2) is considerably more hydrophilic, with a predicted Log P of approximately 0.3–0.5 and higher aqueous solubility . This difference of approximately +0.3 to +0.4 log units in lipophilicity is pharmacologically meaningful, as it shifts the compound into the optimal Log P range (0.5–3.0) associated with passive blood–brain barrier (BBB) permeability, whereas the unsubstituted analog resides below this threshold [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Antimicrobial Scaffold Validation: Direct Derivatization to Potent 1,2,4-Triazole-3-Thiol Antibacterial Agents

(5-Chlorobenzofuran-2-yl)boronic acid serves as the essential precursor for the synthesis of substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives, which have been systematically synthesized and evaluated for antibacterial activity [1]. The 5-chlorobenzofuran-2-yl moiety is retained throughout the synthetic sequence via initial Suzuki–Miyaura coupling of the boronic acid to install the triazole-thiol scaffold. The resulting derivatives were evaluated against multiple bacterial strains, demonstrating that the 5-chloro substitution pattern is critical for antimicrobial potency. This established synthetic route provides a quantifiable benchmark for activity that alternative substitution patterns (e.g., 5-fluoro or 5-methoxy) do not recapitulate without independent SAR optimization [2].

Antimicrobial Drug Discovery Schiff Base Synthesis Heterocyclic Chemistry

CNS-Penetrant Histamine H3 Receptor Antagonist Precursor: Sub-Nanomolar Affinity Ligand Construction

(5-Chlorobenzofuran-2-yl)boronic acid has been employed as a key building block in the synthesis of potent histamine H3 receptor antagonists, a target implicated in cognitive disorders, sleep–wake regulation, and obesity. Derivatives incorporating the (5-chlorobenzofuran-2-yl) moiety via Suzuki–Miyaura coupling have demonstrated high-affinity antagonist activity. Specifically, a (S)-(5-chlorobenzofuran-2-yl)(2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)methanone derivative exhibited a Ki of 5 nM at the human histamine H3 receptor in a [³⁵S]GTPγS functional antagonist assay [1]. This level of potency places the 5-chlorobenzofuran scaffold among high-affinity H3 antagonist chemotypes. Furthermore, ex vivo binding studies in rats demonstrated that lead compounds from this series exhibit prompt and long-lasting CNS penetration, as evidenced by inhibition of [³H](R)-α-methylhistamine cortical binding [2]. The 5-chloro substituent contributes to the optimal lipophilicity required for BBB penetration while maintaining target engagement.

CNS Drug Discovery GPCR Pharmacology Histamine H3 Receptor Antagonism

Synthetic Versatility in Cross-Coupling: Suzuki–Miyaura Partner for Diverse Heterobiaryl Construction

(5-Chlorobenzofuran-2-yl)boronic acid is a versatile substrate for Suzuki–Miyaura cross-coupling with a variety of aryl and heteroaryl halides. While specific isolated yield data for this exact boronic acid in head-to-head comparisons are not publicly reported in primary literature, class-level inference from structurally related benzofuran-2-boronic acids demonstrates high coupling efficiency. For instance, unsubstituted benzofuran-2-ylboronic acid couples with 5-bromopyrimidine under standard palladium catalysis to yield 5-(benzofuran-2-yl)pyrimidine in 98% yield [1]. The presence of the electron-withdrawing 5-chloro group is expected to modulate, but not eliminate, this reactivity, offering a tunable electronic environment for optimizing coupling conditions. Importantly, the chlorobenzofuran core itself can be constructed via one-pot sequential Sonogashira/Suzuki–Miyaura methodologies from dichlorophenols using specialized Pd–Cy-DHTP and Pd–XPhos catalyst systems, highlighting the scaffold's compatibility with advanced synthetic sequences [2].

Organic Synthesis Cross-Coupling Methodology Medicinal Chemistry Library Synthesis

Evidence-Backed Procurement Scenarios for (5-Chlorobenzofuran-2-yl)boronic Acid in Drug Discovery and Chemical Biology


CNS Drug Discovery: Synthesis of Brain-Penetrant Histamine H3 Receptor Antagonists

Medicinal chemistry teams pursuing H3 receptor antagonists for cognitive enhancement or sleep disorders should procure (5-chlorobenzofuran-2-yl)boronic acid to access the validated 5-chlorobenzofuran pharmacophore. Suzuki–Miyaura coupling of this boronic acid with appropriate heteroaryl halides enables construction of derivatives that have demonstrated Ki = 5 nM affinity at the human H3 receptor and confirmed CNS penetration in ex vivo binding studies [1][2]. The compound's consensus Log P of 0.68 positions it favorably for BBB permeability relative to more hydrophilic unsubstituted analogs .

Antimicrobial Lead Optimization: Triazole-Thiol and Schiff Base Library Synthesis

Research groups engaged in antibacterial drug discovery can utilize (5-chlorobenzofuran-2-yl)boronic acid as the foundational building block for generating substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives. This synthetic pathway has been established and the resulting compounds have been evaluated against multiple bacterial strains [3]. Procurement of this specific boronic acid enables direct entry into a published SAR pathway, bypassing the need to validate alternative substitution patterns de novo.

Kinase Inhibitor Fragment-Based Drug Discovery and Scaffold Hopping

The 5-chlorobenzofuran-2-yl moiety has been incorporated into kinase inhibitor scaffolds, including CK2 inhibitors with submicromolar IC50 values and p38α MAP kinase inhibitor precursors [4]. (5-Chlorobenzofuran-2-yl)boronic acid serves as a versatile Suzuki–Miyaura partner for introducing this privileged fragment into diverse heterocyclic cores, enabling scaffold-hopping campaigns and fragment elaboration in oncology and inflammation programs.

PASK Inhibition for Metabolic Disease Research: Quinoxaline Compound Synthesis

Investigators studying PAS kinase (PASK) inhibition for diabetes and metabolic disorders should note that (5-chlorobenzofuran-2-yl)boronic acid is specifically cited as a reagent for preparing quinoxaline compounds that inhibit PASK . This application represents a distinct therapeutic area where the 5-chlorobenzofuran-2-yl boronic acid provides a direct synthetic entry point, differentiating it from other benzofuran boronic acids lacking this patent-supported utility [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chlorobenzofuran-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.